Methyl cyclocitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclocitrone, also known as 1-(3,5,6-trimethyl-3-cyclohexen-1-yl)ethanone, is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is characterized by its green, floral, earthy, dry, and woody odor . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Methyl cyclocitrone can be synthesized through several synthetic routes. One common method involves the reaction of 3,5,6-trimethylcyclohex-2-en-1-one with methylmagnesium bromide, followed by acidification to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These methods may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Methyl cyclocitrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Methyl cyclocitrone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of methyl cyclocitrone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl cyclocitrone can be compared with other similar compounds, such as:
- 2,3,5-Trimethylcyclohexen-4-yl methyl ketone
- 1-(3,5,6-trimethyl-3-cyclohexen-1-yl)-Ethanone
- Trimethyl cyclohexanyl methyl ketone
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique due to its specific odor profile and its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,5,6-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-9,11H,1-4H3 |
InChI Key |
KRJMZDJKKHPQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(C(C1C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.